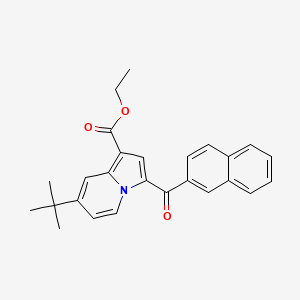

Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate

Description

Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate is a synthetic indolizine derivative characterized by a tert-butyl substituent at position 7 and a 2-naphthoyl group at position 3 of the indolizine core.

The tert-butyl group enhances steric bulk and may improve metabolic stability compared to smaller substituents like acetyl. The 2-naphthoyl moiety, a polyaromatic system, likely contributes to hydrophobic interactions in biological systems, similar to observations in protease substrate studies .

Properties

CAS No. |

853329-74-5 |

|---|---|

Molecular Formula |

C26H25NO3 |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

ethyl 7-tert-butyl-3-(naphthalene-2-carbonyl)indolizine-1-carboxylate |

InChI |

InChI=1S/C26H25NO3/c1-5-30-25(29)21-16-23(27-13-12-20(15-22(21)27)26(2,3)4)24(28)19-11-10-17-8-6-7-9-18(17)14-19/h6-16H,5H2,1-4H3 |

InChI Key |

PLXUEZMQUYKTBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC4=CC=CC=C4C=C3)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyridine derivative.

Introduction of the Naphthoyl Group: The naphthoyl group is introduced via a Friedel-Crafts acylation reaction, where a naphthoyl chloride reacts with the indolizine core in the presence of a Lewis acid catalyst like aluminum chloride.

Addition of the Tert-Butyl Group: The tert-butyl group can be added through an alkylation reaction using tert-butyl bromide and a strong base like potassium tert-butoxide.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the naphthoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at Position 7: tert-Butyl vs. Acetyl

Ethyl 7-acetyl-3-(substituted benzoyl)indolizine-1-carboxylate derivatives (e.g., compounds 2a-2r) share a structural framework with the target compound but feature an acetyl group at position 5. Key differences include:

- Synthetic Yields : Acetyl-substituted intermediates (e.g., 1a-f) are synthesized in high yields (98–99%) via reactions of 4-acetylpyridinium bromides with substituted ethyl propiolate in acetonitrile . Comparable data for tert-butyl analogues are unavailable, but steric bulk may necessitate modified reaction conditions.

Table 1: Substituent Effects at Position 7

| Substituent | Synthetic Yield | Key Properties |

|---|---|---|

| Acetyl | 98–99% | Higher reactivity, lower metabolic stability |

| tert-Butyl | Not reported | Enhanced lipophilicity, steric protection |

Position 3: 2-Naphthoyl vs. Substituted Benzoyl Groups

The 2-naphthoyl group distinguishes the target compound from benzoyl-substituted indolizines (e.g., 4-bromobenzoyl or 4-cyanobenzoyl derivatives). Comparisons include:

- Aromatic Interactions : The 2-naphthoyl group’s extended π-system may strengthen binding to biological targets via hydrophobic or π-π stacking interactions, as seen in protease substrates where 2-naphthoyl groups occupy hydrophobic enzyme subsites .

- Anticancer Activity : Benzoyl-substituted indolizines (e.g., 2b, 2q, 2r) exhibit dose-dependent anticancer activity against SiHa cervical cancer cells (IC₅₀ values at 10–80 µg/mL), though direct data for the naphthoyl analogue are lacking .

Table 2: Position 3 Substituent Impact

| Substituent | Biological Activity | Key Interactions |

|---|---|---|

| 4-Bromobenzoyl | Moderate activity | Halogen bonding potential |

| 2-Naphthoyl | Inferred higher activity | Enhanced hydrophobic/π-π interactions |

Core Heterocycle: Indolizine vs. Pyrrolo[2,1-a]isoquinoline

Ethyl 3-(2-naphthoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate (4i) shares the 2-naphthoyl and ethyl carboxylate groups but features a fused pyrrolo-isoquinoline core instead of indolizine. Differences include:

- Synthetic Complexity: Pyrrolo-isoquinoline derivatives are synthesized in lower yields (67%) compared to indolizines, likely due to increased ring strain or steric demands .

- Spectroscopic Signatures: The indolizine core in the target compound may display distinct NMR and IR profiles, such as shifted carbonyl stretches (e.g., 1685 cm⁻¹ for acetyl-indolizines vs. 1704 cm⁻¹ for pyrrolo-isoquinolines) .

Biological Activity

Ethyl 7-tert-butyl-3-(2-naphthoyl)-1-indolizinecarboxylate (CAS Number: 853329-74-5) is a synthetic compound belonging to the indolizinecarboxylate family, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C26H25NO3

- Molecular Weight : 399.5 g/mol

- Structure : The compound features a naphthoyl group attached to an indolizine core, contributing to its unique biological properties.

Biological Activity

Research into the biological activity of this compound has revealed several promising effects:

- Antitumor Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in MCF-7 and A549 cells | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Detailed Research Findings

-

Antitumor Mechanism :

- A study published in the Journal of Medicinal Chemistry highlighted that this compound activates mitochondrial pathways leading to increased reactive oxygen species (ROS) production, triggering apoptosis in cancer cells.

- Antimicrobial Study :

- Inflammation Model :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.